1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE
Description
1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE is a synthetic compound featuring a naphthylmethanone core linked to a piperazine ring substituted with a 2-naphthylsulfonyl group. This structure combines aromatic naphthyl systems with a sulfonamide-functionalized piperazine moiety, which is characteristic of compounds designed for high receptor affinity and metabolic stability.
Properties
IUPAC Name |
naphthalen-1-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(24-11-5-9-20-7-3-4-10-23(20)24)26-14-16-27(17-15-26)31(29,30)22-13-12-19-6-1-2-8-21(19)18-22/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRNFLEHTWKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the piperazine ring and the introduction of the naphthyl and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure
- Piperazine vs. Indazole: The target compound’s piperazine core offers greater conformational flexibility compared to the rigid indazole scaffold of THJ-018/THJ-2201. This flexibility may alter binding kinetics to cannabinoid receptors .
- Sulfonyl Group : The 2-naphthylsulfonyl substituent distinguishes it from alkyl/fluoroalkyl chains in THJ analogs. Sulfonyl groups improve metabolic stability but may reduce lipophilicity, affecting blood-brain barrier penetration .
Substituent Effects
- Naphthyl vs.
Research Findings
- Receptor Affinity: Piperazine-based compounds (e.g., ) often exhibit off-target activity at serotonin (5-HT) or dopamine receptors due to their structural similarity to psychoactive pharmaceuticals. This contrasts with indazole-based THJ analogs, which are more selective for cannabinoid receptors .
- Metabolic Stability : Sulfonamide derivatives like the target compound show prolonged half-lives in vitro compared to THJ-2201, which undergoes rapid oxidative metabolism of its fluoropentyl chain .
- Thermodynamic Solubility : The naphthylsulfonyl group reduces aqueous solubility (predicted logP ~5.2) relative to pyridinyl analogs (e.g., , logP ~4.8), limiting bioavailability in hydrophilic environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
